3,3,6,6,9,9-Hexamethyl-1,2,4,5-tetroxonane
Overview
Description
3,3,6,6,9,9-Hexamethyl-1,2,4,5-tetroxonane is an organic compound with the molecular formula C11H22O4 It is known for its unique structure, which includes multiple oxygen atoms and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6,6,9,9-Hexamethyl-1,2,4,5-tetroxonane typically involves the reaction of specific precursors under controlled conditions. One common method includes the cyclization of appropriate diols or polyols in the presence of an acid catalyst. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods utilize optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation or crystallization, is essential to achieve the required product specifications .
Chemical Reactions Analysis
Types of Reactions
3,3,6,6,9,9-Hexamethyl-1,2,4,5-tetroxonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or peroxides.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial to achieving the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield peroxides, while reduction could produce alcohols or alkanes .
Scientific Research Applications
3,3,6,6,9,9-Hexamethyl-1,2,4,5-tetroxonane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3,3,6,6,9,9-Hexamethyl-1,2,4,5-tetroxonane exerts its effects involves its ability to act as an oxidizing agent. It can interact with various molecular targets, including enzymes and cellular components, leading to oxidative stress or other biochemical changes. The pathways involved in these interactions are complex and depend on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
- 1,1,3,3,5,5-Hexamethylcyclotrisiloxane
- 2,2,4,4,6,6-Hexamethyl-1,3,5-trioxa-2,4,6-trisilacyclohexane
- 2,2,4,4,6,6-Hexamethyl-2,4,6-trisila-1,3,5-trioxacyclohexane
Uniqueness
What sets 3,3,6,6,9,9-Hexamethyl-1,2,4,5-tetroxonane apart from these similar compounds is its unique combination of multiple oxygen atoms and methyl groups, which confer distinct reactivity and properties. This makes it particularly valuable in specific chemical reactions and applications .
Properties
IUPAC Name |
3,3,6,6,9,9-hexamethyl-1,2,4,5-tetraoxonane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O4/c1-9(2)7-8-10(3,4)13-15-11(5,6)14-12-9/h7-8H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIQYQXNFSXNGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(OOC(OO1)(C)C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O4 | |
Record name | 3,3,6,6,9,9-HEXAMETHYL-1,2,4,5-TETRAOXACYCLONONANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2035 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 3,3,6,6,9,9-HEXAMETHYL-1,2,4,5-TETRAOXOCYCLONONANE, [<= 52% IN SOLUTION] | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2037 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 3,3,6,6,9,9-HEXAMETHYL-1,2,4,5-TETRAOXOCYCLONONANE, [<= 52% WITH INERT SOLID] | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2036 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066791 | |
Record name | 1,2,4,5-Tetroxonane, 3,3,6,6,9,9-hexamethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0066791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22397-33-7 | |
Record name | 3,3,6,6,9,9-HEXAMETHYL-1,2,4,5-TETRAOXACYCLONONANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2035 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 3,3,6,6,9,9-HEXAMETHYL-1,2,4,5-TETRAOXOCYCLONONANE, [<= 52% IN SOLUTION] | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2037 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 3,3,6,6,9,9-HEXAMETHYL-1,2,4,5-TETRAOXOCYCLONONANE, [<= 52% WITH INERT SOLID] | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2036 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 3,3,6,6,9,9-Hexamethyl-1,2,4,5-tetroxonane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22397-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,2,4,5-Tetroxonane, 3,3,6,6,9,9-hexamethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022397337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,4,5-Tetroxonane, 3,3,6,6,9,9-hexamethyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1,2,4,5-Tetroxonane, 3,3,6,6,9,9-hexamethyl- | |
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Record name | 3,3,6,6,9,9-hexamethyl-1,2,4,5-tetroxonane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.852 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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